molecular formula C19H19Cl3N4O2S B11700580 N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide

N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide

Cat. No.: B11700580
M. Wt: 473.8 g/mol
InChI Key: GRLPTCUOQVXKKD-UHFFFAOYSA-N
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Description

N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide is a complex organic compound with a molecular formula of C21H22Cl3N5O2S . This compound is notable for its unique structure, which includes a trichloroethyl group and a carbamothioyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide involves multiple steps. One common synthetic route starts with the reaction of 4-acetylaminophenyl isothiocyanate with 2,2,2-trichloroethylamine under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19Cl3N4O2S

Molecular Weight

473.8 g/mol

IUPAC Name

N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-methylbenzamide

InChI

InChI=1S/C19H19Cl3N4O2S/c1-11-4-3-5-13(10-11)16(28)25-17(19(20,21)22)26-18(29)24-15-8-6-14(7-9-15)23-12(2)27/h3-10,17H,1-2H3,(H,23,27)(H,25,28)(H2,24,26,29)

InChI Key

GRLPTCUOQVXKKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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